7-Oxodehydroabietinol 7-Oxodehydroabietinol 7-Oxodehydroabietinol is a natural product found in Larix kaempferi, Pinus yunnanensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 33980-71-1
VCID: VC20796182
InChI: InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
SMILES: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol

7-Oxodehydroabietinol

CAS No.: 33980-71-1

Cat. No.: VC20796182

Molecular Formula: C20H28O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

7-Oxodehydroabietinol - 33980-71-1

Specification

Description 7-Oxodehydroabietinol is a natural product found in Larix kaempferi, Pinus yunnanensis, and other organisms with data available.
CAS No. 33980-71-1
Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
IUPAC Name (1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Standard InChI InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
Standard InChI Key PRZSMDYEVUSNJM-SLFFLAALSA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C
SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Appearance Oil

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